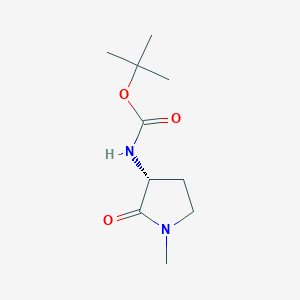

(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-methyl-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTGZJWIZODIFY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666934 | |

| Record name | tert-Butyl [(3R)-1-methyl-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549531-10-4 | |

| Record name | tert-Butyl [(3R)-1-methyl-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-amino-1-methyl-2-oxopyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-3-amino-1-methyl-2-oxopyrrolidine and tert-butanol.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)

Major Products Formed

Hydrolysis: ®-3-amino-1-methyl-2-oxopyrrolidine and tert-butanol

Substitution: Various substituted carbamates depending on the nucleophile used

Oxidation: Oxidized derivatives of the pyrrolidine ring

Reduction: Reduced derivatives of the pyrrolidine ring

Scientific Research Applications

®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in the substituents attached to the pyrrolidine ring. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Polarity and Solubility: The target compound’s 2-oxo group increases polarity, likely improving solubility in polar solvents (e.g., water or ethanol) compared to benzyl-substituted analogs .

- Lipophilicity : Derivatives with aromatic substituents (e.g., 2-methoxybenzyl or 4-bromobenzyl) exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility.

- Electronic Effects : The nitro and fluoro groups in the 3-fluoro-2-nitrophenyl analog () create electron-deficient aromatic systems, enhancing reactivity toward nucleophilic substitution or reduction reactions .

Biological Activity

(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C11H19N2O3

- Molecular Weight: 225.29 g/mol

- CAS Number: 1346773-63-4

- Physical State: Solid

The compound primarily acts as an inhibitor of specific enzymes, which is crucial in various biochemical pathways. Its structure allows it to interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activities against several viruses, including coronaviruses. For instance, modifications in related compounds have shown promise as inhibitors of the SARS-CoV main protease, which is critical for viral replication. While specific data on this compound is limited, its structural analogs have demonstrated significant antiviral effects in vitro, suggesting potential applications in antiviral therapy .

Inhibition Studies

Research has focused on the structure-activity relationship (SAR) of carbamate derivatives. Compounds with a pyrrolidine core have been evaluated for their inhibition of proteases involved in viral replication. The presence of the tert-butyl group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies

- SARS-CoV Protease Inhibition

- Cell Viability Assays

Data Table: Biological Activity Overview

| Activity Type | Related Compounds | Observed IC50 Values | Mechanism |

|---|---|---|---|

| Antiviral | PF-07321332 | 7.93 nM | Main protease inhibition |

| Cytotoxicity | Various carbamates | >10 µM | Selective inhibition |

| Cell Viability | Pyrrolidine derivatives | >90% viability | Minimal cytotoxic effects |

Q & A

Q. What are the established synthetic methodologies for (R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, and what key reaction parameters influence yield?

The compound can be synthesized via carbamate-forming reactions using tert-butyl chloroformate or related reagents. A common approach involves reacting a pyrrolidinone intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) in chloroform at room temperature . Key parameters affecting yield include:

- Reaction Time : Extended stirring (18 hours vs. 3 hours) improves yields due to slower reaction kinetics .

- Purification : Column chromatography on silica gel is critical for isolating high-purity products .

- Chiral Control : Asymmetric synthesis methods, such as the Mannich reaction, can enforce stereochemistry using chiral catalysts or auxiliaries .

Q. How is the structural integrity of this carbamate verified post-synthesis?

Structural validation relies on:

- ¹H-NMR Spectroscopy : Characteristic shifts (e.g., -CH₂-NH- groups at 2.97–3.18 ppm) confirm carbamate bond formation .

- ESI-MS : Monitors reaction progress and detects molecular ion peaks .

- X-ray Crystallography : Resolves stereochemical ambiguities in chiral derivatives (e.g., tert-butyl carbamate analogs) .

Q. What are the recommended storage conditions and stability considerations for this compound?

While specific data for this carbamate is limited, general guidelines include:

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis .

- Incompatible Materials : Avoid strong acids/bases or oxidizing agents to preserve the carbamate group .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize degradation .

Advanced Research Questions

Q. What strategies can enhance enantiomeric purity during synthesis of this chiral carbamate?

- Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts) in Mannich or Michael additions to enforce stereochemistry .

- Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor one enantiomer’s formation .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries to separate enantiomers via selective crystallization .

Q. How can computational chemistry predict reactivity or supramolecular interactions of this carbamate?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., carbamate bond cleavage) and transition states .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) based on crystal structure data .

- Crystal Structure Prediction (CSP) : Identifies stable polymorphs by analyzing hydrogen-bonding networks (e.g., tert-butyl group packing) .

Q. How are contradictions in spectroscopic data resolved for structurally similar carbamates?

- Multi-Technique Validation : Cross-reference ¹H-NMR, ¹³C-NMR, and IR data to confirm functional groups .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to clarify ambiguous signals .

- Comparative Analysis : Benchmark against published spectra of tert-butyl carbamate derivatives (e.g., pyrimidine analogs) .

Q. What experimental approaches mitigate side reactions during carbamate formation?

- Controlled Reagent Addition : Introduce tert-butyl chloroformate dropwise to minimize exothermic side reactions .

- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress hydrolysis or racemization .

- Protecting Groups : Temporarily block reactive sites (e.g., amines) to prevent undesired nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.